[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[111]pentanyl]hydrazine typically involves multiple steps One common method starts with the preparation of the bicyclo[11The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bicyclo[1.1.1]pentane structure provides rigidity and stability, enhancing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Uniqueness
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the bicyclo[1.1.1]pentane core and hydrazine moiety makes this compound distinct from its analogs .
Properties
IUPAC Name |
[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-16-10-4-8(2-3-9(10)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVLGCHNQHHNHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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